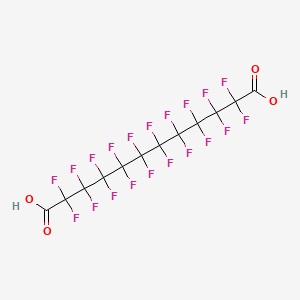

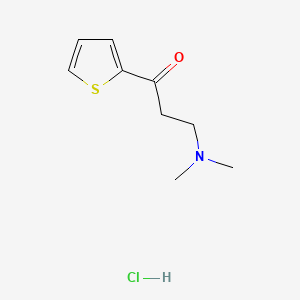

N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide is a chemical compound that belongs to the class of heterocyclic compounds, which are known for their diverse biological activities. The compound is characterized by the presence of a 5-chloro-2-methoxyphenyl group and a phenoxybutanamide moiety. This structure suggests potential for interaction with various biological targets, including enzymes like lipoxygenase.

Synthesis Analysis

The synthesis of related N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives has been reported . These derivatives were synthesized through a multi-step process starting with various phenyl/aryl/aralkyl/heterocyclic organic acids. These acids were converted into esters, then hydrazides, followed by 5-substituted-1,3,4-oxadiazol-2-thiols, and finally reacted with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) to yield the target compounds. The synthesis route indicates a complex process requiring careful control of reaction conditions to achieve the desired products.

Molecular Structure Analysis

The molecular structure of the synthesized N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives was confirmed using various spectroscopic techniques, including 1H-NMR, IR, and mass spectral data . These techniques are crucial for determining the structure and confirming the identity of the synthesized compounds. The presence of the 1,3,4-oxadiazol ring and the butanamide linkage are key structural features that could influence the compound's biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the derivatives of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide are characterized by nucleophilic substitution and condensation reactions . The use of DMF and NaH suggests that the reactions may involve deprotonation steps and the formation of intermediates that are susceptible to nucleophilic attack. The final reaction step likely involves the displacement of a bromine atom by the thiol group of the 1,3,4-oxadiazol-2-thiol, forming the final butanamide derivative.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide are not detailed in the provided papers, the properties of such compounds can generally be inferred from their structure. The presence of chloro, methoxy, and phenoxy groups can affect the compound's polarity, solubility, and reactivity. The compound's stability, melting point, and boiling point would be influenced by the presence of the heterocyclic and butanamide groups. These properties are essential for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent.

Wissenschaftliche Forschungsanwendungen

Lipoxygenase Inhibition

N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide and its derivatives have been synthesized and evaluated as inhibitors of the lipoxygenase enzyme. These compounds have demonstrated moderate activities when compared to the reference standard, Baicalein, indicating potential applications in medical research and drug development, especially in the context of inflammatory diseases where lipoxygenase plays a crucial role (Aziz‐ur‐Rehman et al., 2016).

Antibacterial Activity

A series of novel derivatives containing the N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide moiety have been synthesized and evaluated for their antibacterial properties. These derivatives have shown significant activity against various bacterial strains, suggesting the compound's potential as a framework for developing new antibacterial agents. One particular derivative exhibited substantial efficacy against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, underlining the potential of these compounds in addressing antibiotic resistance and infection control (Rai et al., 2009).

Eigenschaften

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3/c1-3-15(22-13-7-5-4-6-8-13)17(20)19-14-11-12(18)9-10-16(14)21-2/h4-11,15H,3H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURYXTNHXWGLGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=C(C=CC(=C1)Cl)OC)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387332 |

Source

|

| Record name | N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide | |

CAS RN |

6126-03-0 |

Source

|

| Record name | N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Octahydro-1h-pyrido[1,2-a]pyrazine](/img/structure/B1305804.png)

![2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305806.png)

![2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305810.png)

![2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305825.png)

![2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305826.png)

![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid](/img/structure/B1305829.png)

![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1305830.png)